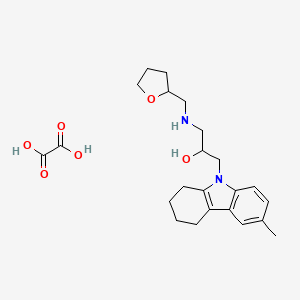

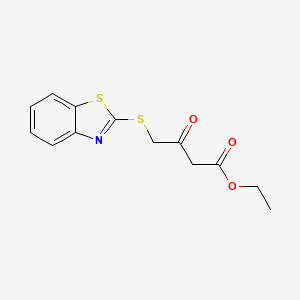

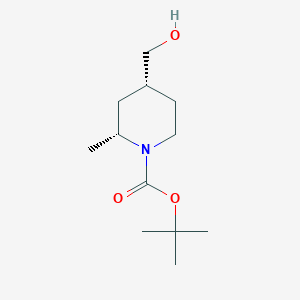

![molecular formula C20H17ClN2O5 B2880520 1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-04-6](/img/structure/B2880520.png)

1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1’-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” is a complex organic molecule that contains a spiro[chroman-2,4’-piperidin]-4-one moiety, which is a type of spiro compound where a chroman (a type of heterocyclic compound) and a piperidine (a type of organic compound) are connected at one carbon atom . The 5-Chloro-2-nitrobenzoyl group is a derivative of benzoic acid, which is commonly used in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general methods for synthesizing similar spiro compounds involve reactions of isatins, oxindoles, and indenoquinoxalines with nitroalkenes, chalcones in the presence of proline or thioproline, amino acids, malononitrile, cyclic and acyclic aliphatic 1,3-diketones or aldehydes, and ethyl acetoacetate .Scientific Research Applications

Binding Properties and Receptor Affinity

1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one, among other spiro compounds, displays significant binding properties for sigma receptors, with a high affinity for sigma(1) over sigma(2) receptors. Compounds with a cyano group in the spirocycle's position 3 show exceptional sigma(1) receptor affinity and selectivity, highlighting their potential for targeted receptor interaction studies and therapeutic applications (Maier & Wünsch, 2002).

Mercury Ion Detection in Aqueous Solution

A substituted benzothiazolinic spiropyran derivative, synthesized through a reaction involving 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-ethyl-3-methylbenzo[d]thiazol-3-ium-4-toluenesulfonate in the presence of piperidine, exhibits strong affinity towards toxic metal ions, particularly Hg2+ ions. This spiropyran derivative, characterized by UV–vis, fluorescence spectroscopy, and NMR spectroscopy, showcases a hypsochromic shift in the absorption and fluorescence spectra upon interaction with Hg2+ ions, suggesting its utility as a sensitive, selective, and portable receptor for mercury ion detection in environmental monitoring and safety assessments (Kumar et al., 2019).

Histone Deacetylase Inhibition for Cancer Therapy

Spiro[chromane-2,4′-piperidine] derivatives have been explored for their potential as novel histone deacetylase (HDAC) inhibitors, with evaluations indicating their abilities to inhibit nuclear HDACs effectively. These compounds, especially those with 4-fluorobenzyl and 2-phenylethyl spirocycles, have shown promising in vitro antiproliferative activities and improved pharmacokinetic profiles, suggesting their potential for development into effective anticancer agents with superior in vivo antitumor activity (Thaler et al., 2012).

Structural and Pharmacophore Importance in Medicinal Chemistry

The spiro[chromane-2,4'-piperidine]-4(3H)-one is recognized as a crucial pharmacophore, underlying many drugs, drug candidates, and biochemical reagents. Recent syntheses of compounds derived from this pharmacophore demonstrate significant progress, focusing on their biological relevancies. The structural component embodies a promising avenue for developing new biologically active substances, underscoring its importance in medicinal chemistry research and drug development (Ghatpande et al., 2020).

Future Directions

Piperidine derivatives, which include spiro[chroman-2,4’-piperidin]-4-one compounds, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the synthesis and study of such compounds remain an active area of research. Future directions may include the development of new synthesis methods, exploration of different biological activities, and the design of new drugs based on these structures .

Mechanism of Action

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have diverse biological activities .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some piperidine derivatives can react via an SN2 pathway for primary benzylic halides, while secondary and tertiary benzylic halides typically react via an SN1 pathway .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in various classes of pharmaceuticals .

Result of Action

Piperidine derivatives are known to have diverse biological activities, which suggests that they could have a wide range of molecular and cellular effects .

properties

IUPAC Name |

1'-(5-chloro-2-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O5/c21-13-5-6-16(23(26)27)15(11-13)19(25)22-9-7-20(8-10-22)12-17(24)14-3-1-2-4-18(14)28-20/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSULWPRGUIDSOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-(5-Chloro-2-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

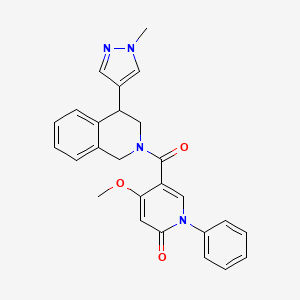

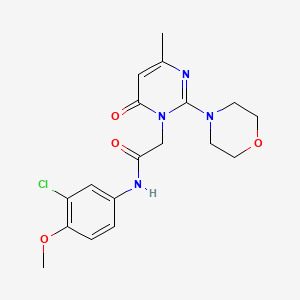

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2880448.png)

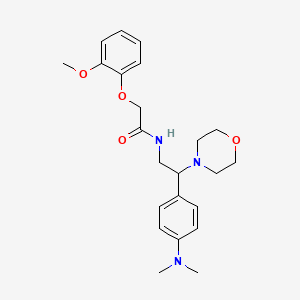

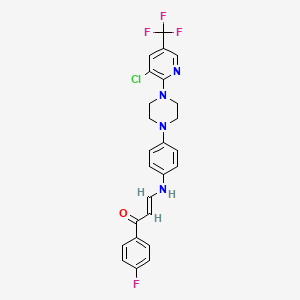

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2880455.png)

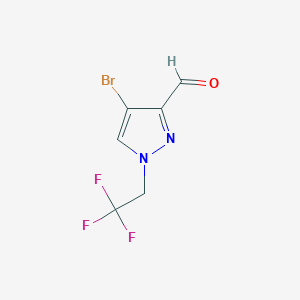

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2880457.png)